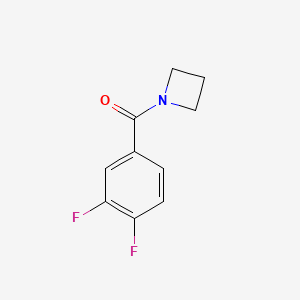
1-(3,4-Difluorobenzoyl)azetidine
概述
描述
1-(3,4-Difluorobenzoyl)azetidine, commonly referred to as DFA, is an organic compound consisting of a benzoyl group and a difluorobenzene ring attached to an azetidine ring. It is a colorless solid that is soluble in organic solvents. It has been used in the synthesis of various organic compounds and is a useful intermediate in organic synthesis.
科学研究应用
DFA has been used extensively in the synthesis of various organic compounds, such as 1,2-diphenyl-1-azetidine, 1,2-difluorobenzoyl-1-azetidine, and 1,2-difluorobenzoyl-2-azetidine. It has also been used in the synthesis of amino acids, peptides, and nucleosides. In addition, DFA has been used in the synthesis of various pharmaceuticals, such as the anti-HIV drug efavirenz.
作用机制
DFA is an intermediate in organic synthesis and is used to form various organic compounds. It is believed that the reaction of DFA with an alcohol in the presence of a strong base results in the formation of a difluorobenzoyl ester. This ester is then further reacted with a nucleophile, such as an amine or an alcohol, to form the desired product.
生化和生理效应
The effects of DFA on biochemical and physiological processes have not been extensively studied. However, it is believed that DFA may have some effect on the metabolism of certain compounds, such as amino acids and peptides. In addition, DFA may have some effect on the metabolism of certain drugs, such as efavirenz.
实验室实验的优点和局限性
The advantages of using DFA in organic synthesis include its high reactivity, low cost, and low toxicity. It is also relatively easy to handle and store. However, DFA is a relatively unstable compound and may decompose if exposed to heat or light. In addition, DFA may react with certain compounds, such as amines and alcohols, to form unwanted byproducts.
未来方向
Future research on DFA should focus on exploring its potential applications in pharmaceutical synthesis and drug delivery. In addition, further research should be conducted to better understand the biochemical and physiological effects of DFA. Finally, more research should be conducted to develop more efficient and cost-effective methods for synthesizing DFA.
属性
IUPAC Name |
azetidin-1-yl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIOUFIIIWMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzoyl)azetidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

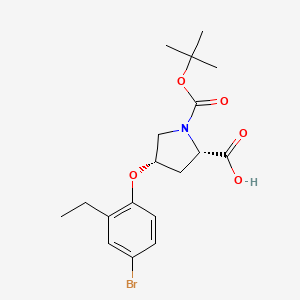
![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)
![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
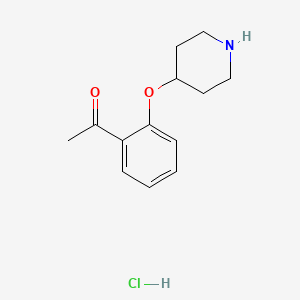
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)
![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)
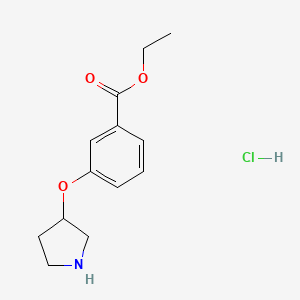
![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)
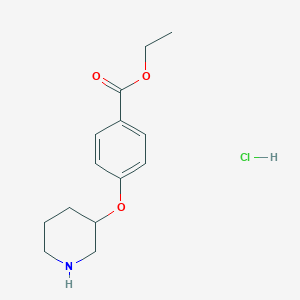
![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)